2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene
Overview
Description
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a difluoromethoxy group attached to a benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, the compound can be synthesized by starting with a chlorinated benzene derivative and performing a series of substitution reactions to introduce the fluorine and difluoromethoxy groups .
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene may involve large-scale halogenation and substitution reactions using specialized equipment and optimized reaction conditions. The use of catalysts and controlled reaction environments can enhance the efficiency and yield of the desired product. Industrial production methods often prioritize cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and chemical intermediates.
Biology: The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism of action may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene include other halogenated aromatic compounds, such as:
- 2,4-Dichloro-1,5-difluoro-benzene
- 3-(Difluoromethoxy)-1,5-difluoro-benzene
- 2,4-Dichloro-3-(trifluoromethoxy)-1,5-difluoro-benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the difluoromethoxy group. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The compound’s reactivity, stability, and potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-3-(difluoromethoxy)-1,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-4-2(10)1-3(11)5(9)6(4)14-7(12)13/h1,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTMAKDRDDTLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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